14-(Benzyloxy)tetradecanal
Description
14-(Benzyloxy)tetradecanal is a synthetic organic compound characterized by a 14-carbon aldehyde chain with a benzyloxy (BzO-) group at the terminal position. Its molecular formula is C21H34O2, and its molecular weight is approximately 318.50 g/mol. The benzyloxy group serves as a protective moiety for the hydroxyl group during synthetic processes, while the aldehyde functionality enables participation in condensation, oxidation, or nucleophilic addition reactions. This compound is primarily utilized in organic synthesis as an intermediate for producing complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Properties
CAS No. |
286854-05-5 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
14-phenylmethoxytetradecanal |
InChI |
InChI=1S/C21H34O2/c22-18-14-9-7-5-3-1-2-4-6-8-10-15-19-23-20-21-16-12-11-13-17-21/h11-13,16-18H,1-10,14-15,19-20H2 |
InChI Key |
CMTJYRZMUYYKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Benzyloxy)tetradecanal typically involves the reaction of tetradecanal with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which facilitates the formation of the benzyloxy ether under mild conditions . The reaction is usually carried out in an organic solvent such as toluene or trifluoro-toluene, and the product is purified through standard techniques like filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
14-(Benzyloxy)tetradecanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 14-(Benzyloxy)tetradecanoic acid.
Reduction: 14-(Benzyloxy)tetradecanol.
Substitution: Various substituted tetradecanal derivatives depending on the nucleophile used.
Scientific Research Applications
14-(Benzyloxy)tetradecanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-(Benzyloxy)tetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical reactions. The benzyloxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 14-(Benzyloxy)tetradecanal with structurally related compounds, emphasizing differences in functional groups, molecular weights, and applications:
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